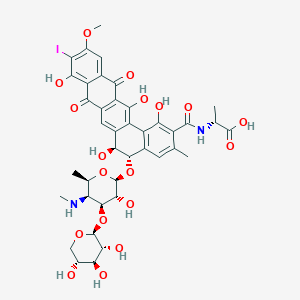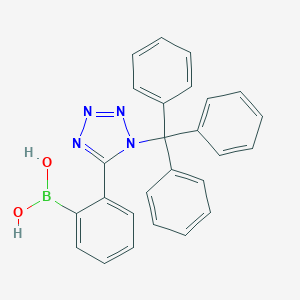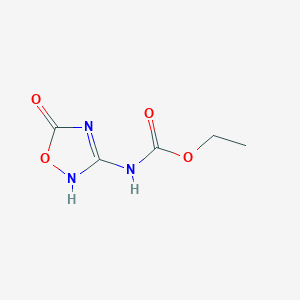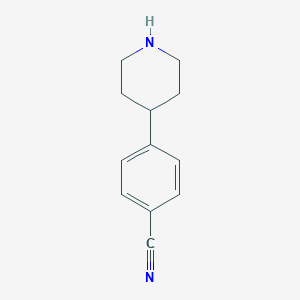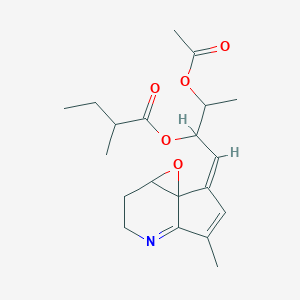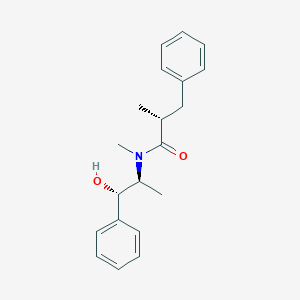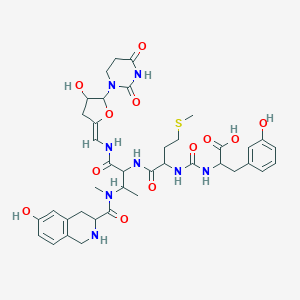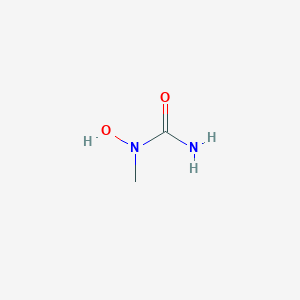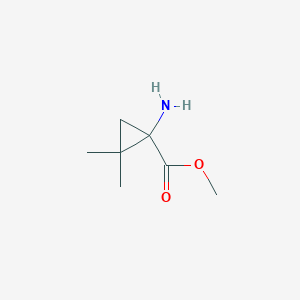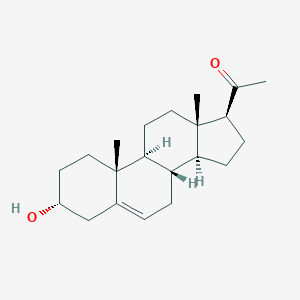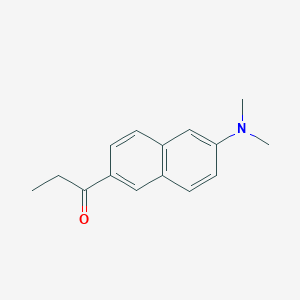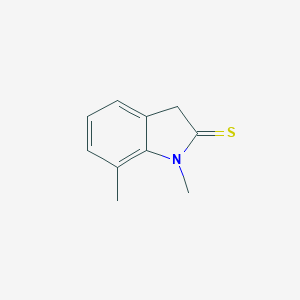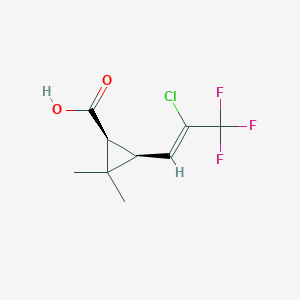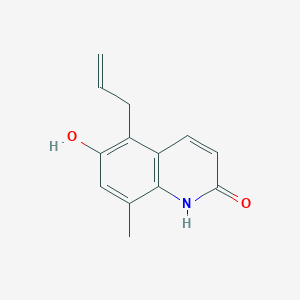
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one, also known as 6-hydroxy-8-methyl-2-propenylquinolin-4-one or simply as Q-1, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in scientific research due to its unique chemical properties and biological activities.
Mechanism Of Action
The exact mechanism of action of Q-1 is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and interacting with key molecular targets in the cell.
Biochemical And Physiological Effects
Q-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps to protect the cells from oxidative damage. Additionally, Q-1 has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, Q-1 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages And Limitations For Lab Experiments
Q-1 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, Q-1 also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on Q-1. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Q-1 has been shown to possess neuroprotective properties, which could make it a promising candidate for drug development in this field. Additionally, Q-1 has been shown to possess anti-viral activity, which could make it a potential candidate for the development of new antiviral drugs. Finally, further studies are needed to fully understand the mechanism of action of Q-1 and its potential applications in other areas of scientific research.
Scientific Research Applications
Q-1 has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
properties
CAS RN |
156937-56-3 |
|---|---|
Product Name |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-4-9-10-5-6-12(16)14-13(10)8(2)7-11(9)15/h3,5-7,15H,1,4H2,2H3,(H,14,16) |
InChI Key |
BBFWZZUBCZZONN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
synonyms |
2(1H)-Quinolinone, 6-hydroxy-8-methyl-5-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

